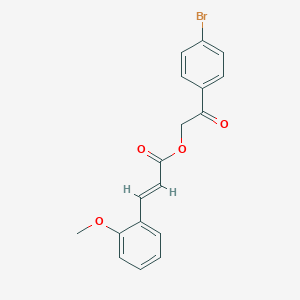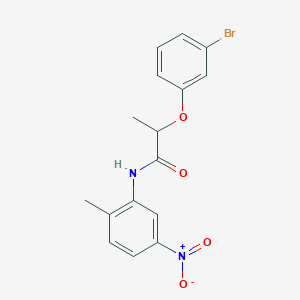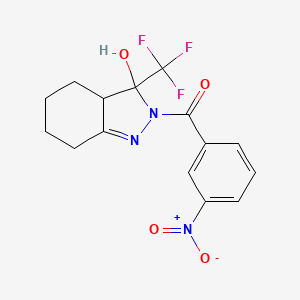
2-(4-bromophenyl)-2-oxoethyl 3-(2-methoxyphenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-2-oxoethyl 3-(2-methoxyphenyl)acrylate, also known as BPOE-MA, is a chemical compound that belongs to the family of acrylates. It is a synthetic molecule that has been extensively studied for its potential applications in scientific research. In
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-2-oxoethyl 3-(2-methoxyphenyl)acrylate has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, antitumor, and antiviral properties. 2-(4-bromophenyl)-2-oxoethyl 3-(2-methoxyphenyl)acrylate has been used in the development of novel drugs for the treatment of various diseases such as cancer, arthritis, and viral infections.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 3-(2-methoxyphenyl)acrylate is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in the inflammatory response and cell proliferation. 2-(4-bromophenyl)-2-oxoethyl 3-(2-methoxyphenyl)acrylate also induces apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-2-oxoethyl 3-(2-methoxyphenyl)acrylate has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 2-(4-bromophenyl)-2-oxoethyl 3-(2-methoxyphenyl)acrylate also inhibits the growth of cancer cells by inducing apoptosis. Furthermore, 2-(4-bromophenyl)-2-oxoethyl 3-(2-methoxyphenyl)acrylate has been found to have a low toxicity profile in vitro and in vivo studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromophenyl)-2-oxoethyl 3-(2-methoxyphenyl)acrylate has several advantages for lab experiments. It is easy to synthesize and has a high purity. 2-(4-bromophenyl)-2-oxoethyl 3-(2-methoxyphenyl)acrylate has been found to have a low toxicity profile, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of 2-(4-bromophenyl)-2-oxoethyl 3-(2-methoxyphenyl)acrylate is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-(4-bromophenyl)-2-oxoethyl 3-(2-methoxyphenyl)acrylate. One of the directions is to explore its potential as a drug candidate for the treatment of various diseases. Another direction is to investigate its mechanism of action in more detail to gain a better understanding of its therapeutic potential. Additionally, future studies can focus on improving the solubility of 2-(4-bromophenyl)-2-oxoethyl 3-(2-methoxyphenyl)acrylate to make it more suitable for certain experiments.
Conclusion:
In conclusion, 2-(4-bromophenyl)-2-oxoethyl 3-(2-methoxyphenyl)acrylate is a synthetic molecule that has been extensively studied for its potential applications in scientific research. It exhibits anti-inflammatory, antitumor, and antiviral properties and has been used in the development of novel drugs for the treatment of various diseases. 2-(4-bromophenyl)-2-oxoethyl 3-(2-methoxyphenyl)acrylate has several advantages for lab experiments, such as its easy synthesis and low toxicity profile. However, its low solubility in water can be a limitation. Future research can focus on exploring its potential as a drug candidate and improving its solubility.
Métodos De Síntesis
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 3-(2-methoxyphenyl)acrylate involves the reaction between 2-(4-bromophenyl)-2-oxoethyl acrylate and 2-methoxyphenylboronic acid in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields 2-(4-bromophenyl)-2-oxoethyl 3-(2-methoxyphenyl)acrylate as a white crystalline solid with a high purity.
Propiedades
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] (E)-3-(2-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO4/c1-22-17-5-3-2-4-14(17)8-11-18(21)23-12-16(20)13-6-9-15(19)10-7-13/h2-11H,12H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVAMNCNPZXDMA-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)OCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)OCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-[7-hydroxy-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5178860.png)
![3-(aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium bromide](/img/structure/B5178865.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5178867.png)


![1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene](/img/structure/B5178889.png)
![5-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxybenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5178898.png)
![5-acetyl-3-amino-4-(4-bromophenyl)-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5178911.png)
![1-iodo-4-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B5178917.png)


![4-[(2-methyl-1-piperidinyl)sulfonyl]-N-(4-nitrophenyl)benzamide](/img/structure/B5178963.png)

![N-(2,4-dichlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B5178973.png)